Absolute Enzymatic Specificity: Glycolate Oxidase Exclusively Oxidizes (S)-Enantiomer for Chiral Resolution Workflows
Glycolate oxidase (GO; (S)-2-hydroxyacid oxidase, EC 1.1.3.15) from spinach coexpressed with catalase T in Pichia pastoris exhibits absolute specificity for (S)-2-hydroxy carboxylic acids. In direct comparative oxidation assays, GO oxidized the (S)-enantiomer of 3-chlorolactic acid but left the (R)-enantiomer completely intact over the reaction period [1]. This absolute stereospecificity forms the mechanistic basis for using this enzymatic system to resolve racemic mixtures into enantiopure (R)-2-hydroxy acids.
| Evidence Dimension | Enzymatic oxidation by glycolate oxidase (GO) |
|---|---|
| Target Compound Data | (S)-3-chlorolactic acid: Oxidized; relative oxidation rate 110% compared to lactic acid baseline (100%) |
| Comparator Or Baseline | (R)-3-chlorolactic acid: Not oxidized (no detectable activity) |
| Quantified Difference | Qualitative absolute discrimination: complete oxidation of (S)-enantiomer vs. no oxidation of (R)-enantiomer |
| Conditions | Whole cells of Pichia pastoris strain NRRL Y-21001 coexpressing GO from spinach and catalase T from Saccharomyces cerevisiae; permeabilized cell system; oxidation measured relative to lactic acid to pyruvic acid conversion; 500 mL scale for characterization |
Why This Matters
This absolute stereospecificity enables precise chiral resolution of racemic 3-chlorolactic acid, a critical capability for procuring enantiopure (R)-3-chlorolactic acid when (S)-enantiomer is selectively consumed.
- [1] Das, S.; Glenn, J. H.; Subramanian, M. Enantioselective oxidation of 2-hydroxy carboxylic acids by glycolate oxidase and catalase coexpressed in methylotrophic Pichia pastoris. Biotechnol. Prog. 2010, 26(3), 607-615. View Source
